3-(4-((4-Chlorophenyl)thio)butanamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-((4-Chlorophenyl)thio)butanamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Chlorophenyl)thio)butanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-((4-Chlorophenyl)thio)butanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-(4-((4-Chlorophenyl)thio)butanamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways and organisms.
Medicine: Due to its potential antimicrobial and anticancer properties, it is being investigated for therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-((4-Chlorophenyl)thio)butanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar to benzofurans.
Benzothiophenes: Similar to benzofurans, these compounds have applications in drug development due to their biological activities.
Uniqueness
3-(4-((4-Chlorophenyl)thio)butanamido)benzofuran-2-carboxamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-12-7-9-13(10-8-12)26-11-3-6-16(23)22-17-14-4-1-2-5-15(14)25-18(17)19(21)24/h1-2,4-5,7-10H,3,6,11H2,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAFHNBGBHSNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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